Isolation and Purification of Thermopsine from Thermopsis lanceolata: A Technical Monograph
Isolation and Purification of Thermopsine from Thermopsis lanceolata: A Technical Monograph
The following technical guide details the isolation and purification of thermopsine from Thermopsis lanceolata. This monograph deviates from standard textbook protocols by integrating high-efficiency modern separation techniques (pH-zone-refining Counter-Current Chromatography) alongside classical extraction methods to ensure high purity and yield.[1]
Abstract
Thermopsine (
Introduction & Chemical Profile
Thermopsis lanceolata seeds are a rich matrix of quinolizidine alkaloids. The primary challenge in isolating thermopsine is its structural similarity to other tricyclic and tetracyclic alkaloids in the matrix.
-
Chemical Class: Quinolizidine Alkaloid (Tetracyclic)
-
Molecular Formula:
[4][7] -
Key Structural Feature: It is a stereoisomer of anagyrine, containing an
-pyridone ring.[1][9] -
Solubility: Soluble in chloroform, ethanol, and acidic water; poorly soluble in alkaline water.
Pre-Analytical Considerations
Material Selection
Seeds are the preferred starting material over aerial parts (herb) due to a higher total alkaloid concentration and a more stable matrix for storage.
-
Preparation: Seeds must be pulverized to a coarse powder (mesh size 20–40). Excessively fine powder can cause emulsion issues during liquid-liquid extraction.[1]
Safety Protocol
Quinolizidine alkaloids are neurotoxins (nicotinic acetylcholine receptor agonists).
-
PPE: Nitrile gloves, lab coat, and P100 respirator during grinding.
-
Ventilation: All solvent operations, particularly those involving chloroform and ammonia, must occur in a fume hood.
Core Workflow 1: Bulk Extraction (Acid-Base Fractionation)
Objective: To obtain a crude alkaloid fraction free from lipophilic impurities (fats/waxes) and hydrophilic non-alkaloids.
Protocol
-
Alkaline Moistening: Mix 1.0 kg of pulverized seeds with 10% Ammonium Hydroxide (
) or Sodium Carbonate ( ) solution until thoroughly moistened.-
Insight: This step converts alkaloid salts (native form) into free bases, enabling organic solvent extraction.[1] Allow to sit for 2–4 hours to ensure complete penetration.
-
-
Reflux Extraction: Extract the moistened material with Chloroform (
) or 95% Ethanol under reflux (3 cycles, 2 hours each).-
Validation: Spot the extract on a TLC plate (Dragendorff’s reagent) to verify exhaustive extraction.
-
-
Acid-Base Purification (The "Switch"):
-
Concentrate the organic extract to a residue.
-
Dissolve residue in 2% Hydrochloric Acid (HCl). Filter to remove insoluble waxes.
-
Wash the acidic aqueous phase with Petroleum Ether (
) to remove fats. -
Basify the aqueous phase to pH 10–11 using concentrated
. -
Extract exhaustively with Chloroform (
). -
Dry the Chloroform layer over Anhydrous Sodium Sulfate (
) and evaporate to obtain the Crude Alkaloid Mixture (CAM) .
-
Visualization of Extraction Logic
Figure 1: Acid-Base Fractionation workflow designed to isolate total alkaloids from lipophilic and hydrophilic contaminants.[1]
Core Workflow 2: High-Resolution Purification
While Silica Gel Column Chromatography is the traditional approach, it often suffers from irreversible adsorption of alkaloids (tailing) and low recovery. The pH-Zone-Refining Counter-Current Chromatography (PZR-CCC) is the superior, field-proven method for this specific separation.[1]
Method A: pH-Zone-Refining CCC (Recommended)
This technique utilizes the basicity (
System Setup:
-
Instrument: High-Speed Counter-Current Chromatography (HSCCC).[1]
-
Solvent System: Chloroform : Methanol : Water (4 : 3 : 3, v/v).[1][8][10]
-
Stationary Phase (Upper Phase): Acidified with 40 mM HCl (Retainer).
-
Mobile Phase (Lower Phase): Basified with 10 mM Triethylamine (TEA) (Eluter).
Protocol:
-
Equilibration: Fill the column with the Stationary Phase (Upper Phase).
-
Sample Loading: Dissolve the CAM (from Step 3) in a mixture of solvent system (approx 2.0 g in 10 mL). Inject into the sample loop.
-
Elution: Pump the Mobile Phase (Lower Phase) at 2.0 mL/min while rotating the column (e.g., 800 rpm).
-
Fractionation: Monitor UV absorbance at 280 nm.
-
Recovery: Collect fractions corresponding to the thermopsine peak. Neutralize if necessary, extract with chloroform, and dry.
Method B: Classical Silica Gel Chromatography (Alternative)
If CCC is unavailable, use this optimized silica protocol.[1]
-
Stationary Phase: Silica Gel (200–300 mesh).
-
Eluent: Chloroform : Methanol : Ammonium Hydroxide (gradient from 100:0:0 to 90:10:0.5).
-
Pre-treatment: Soak silica in eluent containing ammonia to deactivate acidic sites and prevent tailing.
-
Note: Cytisine usually elutes later than thermopsine in non-polar systems due to its higher polarity, but this depends heavily on the modifier used.
Visualization of Purification Logic
Figure 2: Comparison of purification strategies. CCC is preferred for its ability to handle large loads without irreversible adsorption.
Characterization & Validation
To confirm the identity of the isolated compound as thermopsine and not its isomer anagyrine or the related cytisine, the following analytical data must be verified.
Quantitative Data Summary
| Parameter | Thermopsine Specification | Notes |
| Appearance | White crystalline powder | |
| Molecular Weight | 244.33 g/mol | |
| Formula | ||
| TLC ( | ~0.45 | System: |
| UV Max | 232 nm, 308 nm | Characteristic of |
| Solubility | Soluble in | Insoluble in petroleum ether.[1] |
Structural Confirmation (NMR)
-
-NMR (400 MHz,
): Look for the characteristic pyridone ring protons. -
Differentiation from Cytisine: Cytisine lacks the ring D (it is tricyclic), whereas thermopsine is tetracyclic. The integration of aliphatic protons in the 1.0–3.0 ppm range will be higher for thermopsine (11 protons) compared to cytisine.
Troubleshooting "Field-Proven" Insights
-
Emulsions: During the acid-base extraction, vigorous shaking can create stable emulsions.[1] Solution: Use gentle inversion or add a small amount of brine (saturated NaCl) to break the emulsion.
-
Tailing on Silica: If using Method B, alkaloids often streak.[1] Solution: Add 0.5% Triethylamine (TEA) to the eluent and pre-wash the column with the mobile phase containing TEA.
-
Isomer Contamination: Thermopsine and anagyrine are isomers.[9] If anagyrine is present (less common in T. lanceolata seeds than thermopsine, but possible), they are best separated by their melting points or specific optical rotation, or by using the CCC method which resolves them based on subtle
differences.
References
-
Zhang, H., et al. (2023). Separation and purification of quinolizidine alkaloids from seeds of Thermopsis lanceolata R. Br. by conventional and pH-zone-refining counter-current chromatography.[1][8] Journal of Separation Science.
-
[8]
-
-
Morgunov, I. (2018). Determination of the Total Alkaloid Content of Thermopsis Dry Extract by HPTLC-Densitometry.[1] Regulatory Research and Medicine Evaluation.
-
PubChem. Thermopsine Compound Summary.
-
Wang, D., et al. (2011). Method for extracting cytisine and thermopsine from Thermopsis lanceolata seeds.[13] Google Patents (CN101624393B).
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